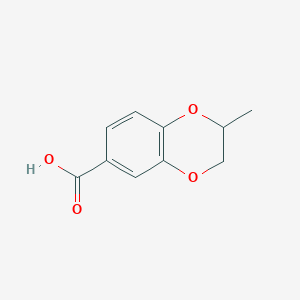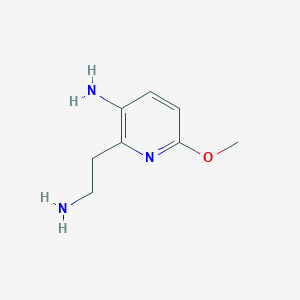
3-Amino-6-methoxy-2-pyridineethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methoxy-2-pyridineethanamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position, a methoxy group at the sixth position, and an ethanamine chain attached to the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-2-pyridineethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-methoxypyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as nitration, reduction, and alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-methoxy-2-pyridineethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and methyl iodide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-methoxy-2-pyridineethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methoxy-2-pyridineethanamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-methylamino-6-methoxypyridine
- 3-Amino-6-methoxypyridazine
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
3-Amino-6-methoxy-2-pyridineethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
745768-18-7 |
|---|---|
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4-5,9-10H2,1H3 |
Clave InChI |
XOSLIIYKEBWDFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
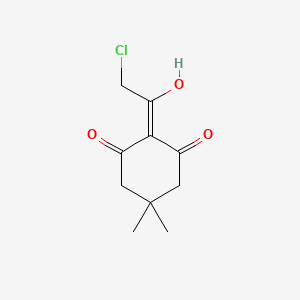
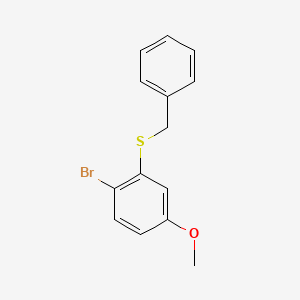
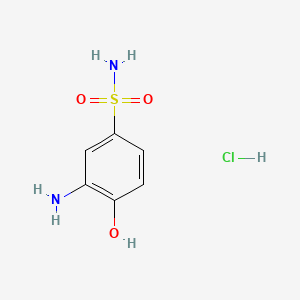
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
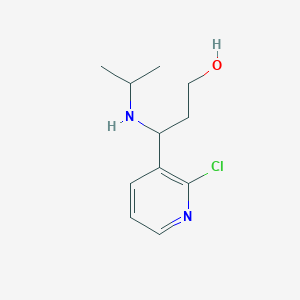

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
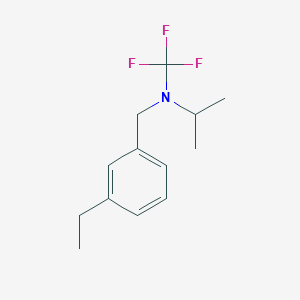
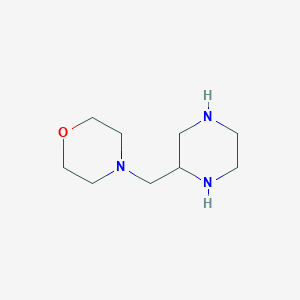
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
